N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c1-22-15-8-5-7-13(10-15)16(23-2)12-20-19(21)18-11-14-6-3-4-9-17(14)24-18/h3-11,16H,12H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMVXFIFZHQYVDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC3=CC=CC=C3S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common approach is the Friedel-Crafts acylation followed by a series of functional group transformations. The initial step involves the acylation of benzothiophene with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. Subsequent steps may include methylation, etherification, and amide formation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a therapeutic agent. Studies have shown that benzothiophene derivatives exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine
In medicine, this compound is explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the treatment of various diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in the body. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core Structure : Benzothiophene-2-carboxamide backbone.
- Substituents :
- A 2-methoxy-2-(3-methoxyphenyl)ethyl group attached to the amide nitrogen.
- Methoxy groups at both the ethyl chain and the phenyl ring.
Key Properties :
- The benzothiophene core is known for π-π stacking interactions, which may influence binding to aromatic-rich biological targets .
Comparison with Structural Analogs
Substituent Variations on the Benzothiophene Core
Structural Implications :
Variations in Amide Side Chains
Functional Group Impact :
Physicochemical and Pharmacological Properties
Biological Activity
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : C18H21N1O3S1
- Molecular Weight : 341.43 g/mol
The structure features a benzothiophene core, which is known for its diverse pharmacological properties, including anti-inflammatory and anticancer activities.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : The compound has shown antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and Huh7 (hepatocellular carcinoma) cells. Studies report IC50 values ranging from 3.1 µM to 8.7 µM, indicating significant potency in inhibiting cell growth .
- Antioxidant Activity : The compound demonstrates antioxidative properties, which may contribute to its protective effects against oxidative stress-related damage in cells .
- Anti-metastatic Effects : Preliminary studies suggest that it may suppress metastasis by modulating epithelial–mesenchymal transition (EMT) markers, thereby inhibiting migration and invasion of cancer cells .
Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Antiproliferative | MCF-7 | 3.1 | Selective activity against breast cancer cells |
| Antiproliferative | Huh7 | 4.8 | Significant impact on hepatocellular carcinoma |
| Antioxidant | Various | Not specified | Exhibits antioxidative capacity compared to BHT |
| Anti-metastatic | Huh7 | Not specified | Inhibits migration and EMT-related markers |
Case Studies and Research Findings
- Case Study on Breast Cancer Cells :
- Hepatocellular Carcinoma Research :
- Antioxidative Mechanism Exploration :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a benzothiophene-2-carboxylic acid derivative with a substituted ethylamine. For example, 1-benzothiophene-2-carboxylic acid can be activated using carbodiimide coupling agents (e.g., DCC) with catalysts like DMAP in anhydrous dichloromethane. The methoxy-substituted ethylamine intermediate is synthesized via nucleophilic substitution or reductive amination, followed by purification via column chromatography .
- Key Considerations : Optimize reaction stoichiometry (1:1.2 molar ratio of acid to amine) and monitor progress using TLC. Post-reaction, isolate the product via acid-base extraction to remove unreacted reagents.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ ~3.2–3.8 ppm) and benzothiophene aromatic protons (δ ~7.1–8.3 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl chain .
- HRMS : Confirm molecular weight (e.g., C₁₉H₁₉NO₃S: [M+H]+ = 342.116) with <2 ppm error .
- X-ray Crystallography : Resolve stereochemistry using SHELX software for refinement (R-factor <0.05) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:
- Use consistent DMSO concentrations (<0.1% v/v) to avoid cytotoxicity.
- Validate target engagement via competitive binding assays (e.g., SPR or ITC) to measure dissociation constants (Kd) .
- Cross-reference with structurally analogous compounds (e.g., furan or thiophene derivatives) to identify substituent-specific activity trends .
Q. What strategies mitigate racemization during synthesis of chiral intermediates?
- Methodological Answer : The ethylamine intermediate’s stereocenter is prone to racemization under basic conditions. Mitigation strategies include:
- Low-Temperature Reactions : Conduct alkylation at −20°C to slow base-induced epimerization .
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enforce enantioselectivity (>90% ee) .
- Analytical Monitoring : Track enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol 85:15) .
Q. How do electronic effects of substituents influence reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-methoxyphenyl group donates electron density via resonance, activating the ethyl chain’s β-carbon toward nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) show:
- Electrophilicity : The carboxamide carbonyl (partial charge: −0.45) enhances electrophilicity at the adjacent carbon .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, increasing reaction rates by 30% compared to THF .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
